tert-Butyl 4-chloronicotinate

Description

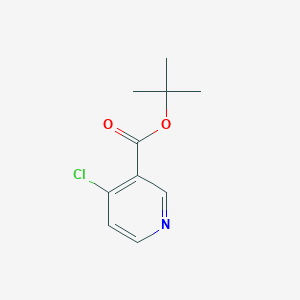

tert-Butyl 4-chloronicotinate is a nicotinic acid derivative featuring a tert-butyl ester group and a chlorine substituent at the 4-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules. The tert-butyl ester group enhances metabolic stability and lipophilicity, while the chlorine atom modulates electronic properties and reactivity.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

tert-butyl 4-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3 |

InChI Key |

SSLYHFRYFARUHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloronicotinate can be synthesized through a Pd-catalyzed amidation reaction. The process involves the reaction of tert-butyl 2-chloronicotinate with primary amides in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C. The ligand used in this reaction is 1,1′-bis(dicyclohexylphosphino)ferrocene .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Reduction: Reduced forms of the compound.

Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

tert-Butyl 4-chloronicotinate has several applications in scientific research:

Chemistry: It is used as a directing group in catalytic amide-to-ester transformations and transamidation reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloronicotinate involves its role as a directing group in catalytic reactions. The C3-ester substituent of the pyridine ring in the compound facilitates Zn-chelation , which activates the amide group for subsequent reactions. The Zn-coordinated alcohol is further activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Comparison with Similar Compounds

Functional Group Analysis: tert-Butyl Esters vs. Other Esters

The tert-butyl group distinguishes this compound from methyl, ethyl, or benzyl esters of 4-chloronicotinic acid. Key differences include:

| Property | tert-Butyl 4-Chloronicotinate | Methyl 4-Chloronicotinate | Ethyl 4-Chloronicotinate | Benzyl 4-Chloronicotinate |

|---|---|---|---|---|

| Molecular Weight | ~213.7 g/mol* | 185.6 g/mol | 199.6 g/mol | 247.7 g/mol |

| LogP (Lipophilicity) | ~2.5* | 1.2 | 1.6 | 3.0 |

| Hydrolytic Stability | High (resistant to pH 1–13) | Low (acid/base labile) | Moderate | Moderate (base-sensitive) |

| Metabolic Stability | High (slow esterase cleavage) | Low | Moderate | Variable (CYP450-dependent) |

Key Findings :

Chlorine Substituent vs. Other Halogens

Replacing chlorine with fluorine, bromine, or hydrogen alters reactivity and bioactivity:

| Halogen (X) | Electronegativity | Steric Effects | Metabolic Fate |

|---|---|---|---|

| Cl | Moderate | Minimal | Slow dehalogenation (CYP450) |

| F | High | Minimal | Resistant to oxidation |

| Br | Low | Moderate | Rapid dehalogenation |

| H | N/A | N/A | N/A (parent nicotinate) |

Key Findings :

- Chlorine balances electronic effects and metabolic stability, avoiding the extreme inertness of fluorine or the reactivity of bromine.

Comparison with Antioxidant tert-Butyl Derivatives

Key Findings :

Research Implications and Limitations

- Gaps in Data : Direct studies on this compound are sparse; comparisons rely on structural analogs like BHA and related esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-chloronicotinate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, chlorination at the 4-position of a nicotinate precursor followed by protection with a tert-butyl group via Boc (di-tert-butyl dicarbonate) chemistry under anhydrous conditions. Purity optimization requires rigorous purification techniques, such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like dichloromethane/pentane. Characterization via -NMR (to confirm substitution pattern) and HPLC (for purity >95%) is critical. Reproducibility hinges on strict control of reaction temperature and moisture exclusion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tert-butyl 4-chloronicotinate?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the tert-butyl group (e.g., a singlet at ~1.4 ppm for ) and the chloronicotinate aromatic pattern. Dynamic NMR at low temperatures may resolve conformational isomers .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS verifies molecular ion peaks and isotopic patterns consistent with chlorine.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity and stability under ambient conditions .

Q. What safety protocols are essential when handling tert-butyl 4-chloronicotinate in the laboratory?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Ignition Control : Avoid sparks/open flames (flammability similar to tert-butyl chloride derivatives) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic environment of the tert-butyl group influence the reactivity of 4-chloronicotinate in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk and electron-donating effects can hinder nucleophilic aromatic substitution at the 4-position. Computational studies (DFT) comparing substituent effects on transition-state energies are recommended. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, monitoring yields with/without the tert-butyl group, can isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported stability data for tert-butyl 4-chloronicotinate under acidic or basic conditions?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace moisture. Systematic stability studies should:

- Vary pH : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC.

- Control Solvent Effects : Compare stability in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Replicate Conditions : Use anhydrous reagents and inert atmospheres to isolate moisture-dependent degradation pathways .

Q. How can computational modeling (e.g., DFT, MD) predict the conformational stability of tert-butyl 4-chloronicotinate in solution?

- Methodological Answer :

- DFT Calculations : Optimize geometry in explicit solvent models (e.g., water, acetonitrile) to account for solvation effects. Compare axial vs. equatorial tert-butyl conformers’ Gibbs free energies.

- Molecular Dynamics (MD) : Simulate rotational barriers of the tert-butyl group over nanosecond timescales. Validate with variable-temperature NMR experiments .

Q. What role does tert-butyl 4-chloronicotinate play as a precursor in multi-step syntheses of bioactive molecules?

- Methodological Answer : The compound serves as a protected intermediate for nicotinic acid derivatives. For example:

- Step 1 : Deprotection with TFA yields 4-chloronicotinic acid.

- Step 2 : Amidation or esterification to generate analogs for antimicrobial screening.

- Optimization : Monitor reaction efficiency via LC-MS and minimize side reactions (e.g., ring chlorination) by adjusting stoichiometry and catalysts .

Methodological Best Practices

- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthetic procedures, including solvent grades, catalyst loadings, and purification details .

- Data Validation : Cross-reference NMR shifts with published spectra of analogous tert-butyl compounds and use internal standards (e.g., TMS) for calibration .

- Safety Compliance : Align protocols with GHS standards for flammable liquids and corrosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.